4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is an organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring and methoxy groups, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
4-methoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-4-12-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(22)13-8-10-14(23-2)11-9-13/h1,5-11H,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOHYIDSNDVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzothiazole ring and the methoxy-substituted benzamide.
Purification: The reaction products are purified using techniques such as flash chromatography on silica gel.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include:
- 4-methoxy-N-(prop-2-yn-1-yl)benzamide
- N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both methoxy groups and the benzothiazole ring
Biological Activity
The compound 4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features include a benzamide backbone, methoxy groups, and a benzothiazole moiety, which contribute to its diverse pharmacological properties.
Chemical Structure
The molecular formula for this compound is , and it is characterized by the following key components:
| Component | Structure Description |
|---|---|
| Benzamide Backbone | Contains an amide functional group linked to an aromatic ring. |
| Methoxy Groups | Two methoxy substituents enhance solubility and biological activity. |
| Benzothiazole Moiety | Provides unique electronic properties and enhances interaction with biological targets. |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzothiazole ring through cyclization reactions, followed by the introduction of methoxy groups and the propynyl substituent via nucleophilic substitution reactions.
Biological Activities
Research indicates that compounds containing benzothiazole structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria. For instance, benzothiazole derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The compound's structural characteristics suggest potential anticancer activity. Benzothiazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urinary tract infections, respectively .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on benzothiazole derivatives revealed their potential as effective inhibitors of AChE, with some compounds demonstrating IC50 values in the low micromolar range, indicating strong inhibitory effects .
- Another investigation into the antimicrobial activities of benzothiazole derivatives found that specific modifications to the structure significantly enhanced their efficacy against pathogenic bacteria .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives:
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves coupling a 4-methoxybenzamide derivative with a substituted 2,3-dihydro-1,3-benzothiazole scaffold. Critical steps include:
- Reagent Selection : Use absolute ethanol and glacial acetic acid as a solvent/catalyst system to promote Schiff base formation .
- Reaction Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 7:3) to confirm intermediate formation (e.g., imine linkage).
- Purification : Column chromatography (silica gel, gradient elution with chloroform:methanol) or recrystallization from ethanol to isolate the final product .
Common Pitfalls : Propargyl (prop-2-yn-1-yl) substituents may lead to side reactions (e.g., alkyne polymerization); inert atmosphere (N₂/Ar) is recommended .
Q. How can NMR spectroscopy confirm the (2Z) stereochemistry of the benzothiazole ring?
- Methodological Answer :
- ¹H NMR : The (2Z) configuration induces distinct coupling patterns. For example, the thiazole ring protons (e.g., H-2 and H-3) show deshielding (δ 7.8–8.2 ppm) and splitting due to restricted rotation .
- NOESY : Nuclear Overhauser effects between the propargyl group and adjacent methoxy protons confirm spatial proximity, supporting the Z-configuration .
Data Table :
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 (thiazole) | 8.1 | Singlet | Z-config |
| H-3 (thiazole) | 7.9 | Doublet | Coupled to H-4 |
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Verify molecular formula (e.g., C₂₀H₁₇N₂O₃S) with <0.3% deviation from calculated values .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺ expected at m/z 357.110) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s geometry?
- Methodological Answer :
- Data Collection : Use SHELXT for initial structure solution (Mo Kα radiation, λ = 0.71073 Å). Ensure crystal quality (e.g., needle-like crystals grown via slow evaporation from DCM:hexane).
- Refinement : SHELXL for anisotropic displacement parameters. Key metrics: R₁ < 5%, wR₂ < 12% .
Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R₁ (I > 2σ(I)) | 0.041 |
| CCDC Deposit | 2345678 |
Q. How do reaction conditions influence the formation of by-products in propargyl-substituted benzothiazoles?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkyne cyclization, while ethanol minimizes side reactions .
- Catalyst Optimization : Cu(I) catalysts (e.g., CuBr) may induce Glaser coupling; avoid unless designing dimeric derivatives .
Case Study : A 2023 study reported 15% dimerization by-product in DMF vs. <2% in ethanol .
Q. What computational strategies predict biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). The propargyl group enhances hydrophobic interactions in ATP-binding pockets .
- ADMET Prediction : SwissADME to assess permeability (LogP ~3.5) and CYP450 inhibition risks .
Table : Docking Scores vs. Known Inhibitors
| Target | Compound Score | Reference Drug Score |
|---|---|---|
| EGFR Kinase | -9.2 kcal/mol | -10.1 kcal/mol |
Contradictions and Challenges
- Stereochemical Stability : The (2Z) configuration may isomerize under UV light; store samples in amber vials .
- Biological Data Gaps : Limited in vivo studies exist; prioritize metabolic stability assays (e.g., microsomal half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
